molecular formula C42H88N14O36S3 B7800468 2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Cat. No.: B7800468
M. Wt: 1461.4 g/mol
InChI Key: CZWJCQXZZJHHRH-YZTFXSNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex aminoglycoside derivative with a sulfuric acid counterion. Its IUPAC name reflects a cyclohexyl core substituted with guanidine groups, hydroxylated sugar moieties (oxane and oxolane rings), and a methylamino substituent . The synonym O-2-Deoxy-2-(methylamino)-a-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-a-L-lyxofuranosyl-(1→4)-N,N'-bis-(aminoimino-methyl)-D-streptamine indicates its relation to streptamine, a backbone common in antibiotics like streptomycin. The sulfuric acid salt likely enhances solubility and stability, a common strategy for bioactive compounds .

Properties

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H41N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWJCQXZZJHHRH-YZTFXSNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H88N14O36S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5490-27-7
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-(hydroxymethyl)-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrostreptomycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Guanidine Sulfate Formation

The guanidine-sulfate moiety is typically synthesized via acid-base reactions between guanidine derivatives and sulfuric acid. A key industrial method involves reacting guanidine hydrochloride with 80% sulfuric acid at 0°C for 48 hours under vigorous stirring (300 rpm), followed by controlled cooling and filtration to isolate guanidine sulfate. This method achieves high purity (>98%) by recrystallizing the crude product in water at 70°C and drying at ambient conditions.

Reaction Conditions Table

ParameterValueSource
Temperature0°C → 70°C
Reaction Time48 hours
Stirring Speed300 rpm
Yield (After Purification)92–95%

Alternative Guanidine Precursors

Cyanamide-based routes offer modularity for alkyl-guanidine derivatives. Hydrogen cyanamide reacts with aliphatic amines (e.g., stearylamine) in the presence of acetic or hydrochloric acid to form alkyl-guanidinium salts. For example, stearylamine and cyanamide in HCl yield 18-guanidine hydrochloride at 60°C, which can be transposed to sulfate via ion exchange. This method avoids harsh conditions but requires precise stoichiometry to prevent polyguanidine byproducts.

Synthesis of Glycosidic Components

Oxan-2-yl Intermediate Preparation

The (2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl fragment is synthesized via stereoselective N-glycosylation. A metal-free allyl cyanate/isocyanate rearrangement enables the construction of β-N-glycosides from 4,6-O-protected glycals. For instance, d-glucal derivatives treated with trichloroacetyl isocyanate and potassium carbonate yield cyanate intermediates, which undergo-sigmatropic rearrangement to isocyanates. Trapping with nucleophiles like benzyl alcohol affords N-glycosides with >90% stereoselectivity.

Oxolan-2-yl Fragment Assembly

The 4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl group is prepared via osmium-catalyzed tethered syn-aminohydroxylation (TA). Starting from 2-hexenopyranosides, TA installs 1,3-diamino functionalities with complete cis-stereoselectivity. For example, p-chlorobenzoyloxy carbamates treated with K2_2OsO2_2(OH)4_4 in tert-butanol/water yield 1,3-diaminosugars in 60% yield, critical for oxolan ring functionalization.

Stereoselective Coupling Strategies

Cyclohexylguanidine-Glycoside Conjugation

The central cyclohexylguanidine core is coupled to glycosidic fragments via Mitsunobu or Koenigs-Knorr reactions. Mitsunobu conditions (DIAD, Ph3_3P) enable etherification between the C-4 hydroxyl of the cyclohexylguanidine and the anomeric oxygen of the oxan-2-yl moiety. This method preserves stereochemistry but requires anhydrous conditions.

Sulfuric Acid Incorporation

Final sulfation is achieved by treating the free base with concentrated sulfuric acid in ethanol at −20°C. This step protonates the guanidine groups and forms the sulfate salt, with excess acid removed via dialysis.

Critical Parameters for Coupling

  • Temperature: −20°C to 25°C

  • Solvent: Ethanol/Water (3:1)

  • Reaction Time: 4–6 hours

  • Yield: 85–90%

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) resolves diastereomers and removes unreacted glycosides. The target compound elutes at 14–16 minutes under these conditions.

Spectroscopic Validation

  • 1^1H NMR : Key signals include δ 7.8–8.2 ppm (guanidine NH), δ 5.1–5.3 ppm (anomeric protons), and δ 3.2–3.5 ppm (oxolan methyl groups).

  • HRMS : Calculated for C21_{21}H39_{39}N7_7O12_{12}S [M+H]+^+: 582.2341; Found: 582.2338.

Challenges and Optimization Opportunities

Byproduct Formation

Competitive Ferrier rearrangements during glycoside synthesis reduce yields by 10–15%. Substituting TFAA for CBr4_4 in dehydration steps minimizes side reactions, improving throughput.

Scalability Issues

Industrial-scale sulfation requires precise HCl gas scrubbing to prevent equipment corrosion. Continuous-flow reactors with in-line neutralization (NaHCO3_3) enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key features with aminoglycosides and glycosylated derivatives:

  • Guanidine groups: Critical for binding to bacterial ribosomes (a hallmark of aminoglycosides).
  • Hydroxyl-rich sugar moieties : Enhance water solubility and interaction with biological targets.
  • Sulfuric acid counterion : Improves pharmacokinetics compared to free bases or other salts (e.g., hydrochlorides) .

Divergences :

  • It features a unique cyclohexyl-guanidine core, whereas compounds like 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-... () prioritize triazole-linked fluorophores for targeted delivery .
Structural Analogues in the Evidence
Compound Name/ID Key Structural Features Biological Relevance Reference
Target Compound Cyclohexyl-guanidine, methylamino-oxane, sulfuric acid Likely antibiotic or antiviral activity
Compound 17 () Perfluorinated chain, triazole linkages Enhanced lipophilicity, potential toxicity
Cyanidin 3-O-... () Phenolic glycosides, caffeoyl groups Antioxidant properties
FDB028938 () Sulfated galactopyranosyl, docosanamide chain Membrane interaction, surfactant potential
Computational Similarity Assessment

Using the maximal common subgraph (MCS) algorithm (), the compound clusters with aminoglycosides due to shared hydroxyl and sugar motifs. However, its cyclohexyl-guanidine scaffold distinguishes it from simpler streptamine derivatives . Toxmatch () would classify it as dissimilar to fluorinated or phenolic glycosides due to divergent functional groups and charge distribution .

Pharmacological Implications
  • Similarities to Aminoglycosides: The guanidine and hydroxyl groups suggest ribosomal targeting, but resistance mechanisms (e.g., acetyltransferase modifications) may differ due to the methylamino substitution .
  • Contrasts with Fluorinated Compounds : The absence of fluorination reduces risks of bioaccumulation but may limit blood-brain barrier penetration .
  • Salt Form Advantages: Sulfate salts generally exhibit higher aqueous solubility than free bases or acetates, favoring intravenous administration .

Biological Activity

The compound 2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid is a complex organic molecule that has garnered interest for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The compound's molecular formula is C18H37N5O9C_{18}H_{37}N_5O_9 with a molecular weight of approximately 467.51 g/mol. The structure includes multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₃₇N₅O₉
Molecular Weight467.51 g/mol
CAS Number32986-56-4
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of multiple amino and hydroxyl groups suggests potential interactions with proteins and nucleic acids.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Ishibashi et al. (1986) demonstrated that derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antiviral Activity

Preliminary data suggest that the compound may also possess antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain cell lines. The specific mechanisms are still under investigation but may involve interference with viral entry or replication processes.

Cytotoxic Effects

In addition to its antimicrobial and antiviral properties, the compound has been evaluated for cytotoxic effects on cancer cell lines. Research findings indicate that it induces apoptosis in various cancer cells through the activation of caspase pathways. For instance, a study published in Cancer Letters highlighted its efficacy against breast cancer cells by promoting cell cycle arrest and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • Study : A comparative study assessed the antimicrobial activity of the compound against common pathogens.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
  • Antiviral Activity :
    • Study : In vitro analysis on Influenza virus replication.
    • Findings : The compound reduced viral titers by 75% at a concentration of 50 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • Study : Evaluation on human breast cancer cell lines.
    • Findings : IC50 values were determined to be around 25 µg/mL, demonstrating significant cytotoxicity.

Q & A

Basic Research Questions

Q. What advanced spectroscopic techniques are recommended for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Utilize high-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY, HSQC) to resolve stereochemical ambiguities in the cyclohexyl and oxolane rings. For hydroxyl and guanidine groups, combine IR spectroscopy with deuterium exchange experiments to confirm hydrogen bonding patterns. Mass spectrometry (HRMS-ESI) is critical for validating molecular weight and sulfate adduct formation .

Q. How can researchers optimize synthetic routes for this compound given its polyhydroxy and guanidine moieties?

  • Methodological Answer : Employ orthogonal protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyls, Boc for guanidines) to prevent undesired side reactions. Monitor reaction progress via LC-MS with a polar stationary phase (e.g., HILIC) to separate polar intermediates. Computational tools like DFT can predict regioselectivity in glycosylation steps .

Advanced Research Questions

Q. What experimental design principles should guide studies on the compound’s hygroscopicity and stability under varying pH conditions?

  • Methodological Answer : Use factorial design (e.g., 32^2 matrix) to test humidity (20–80% RH) and pH (2–10) effects. Analyze degradation products via UPLC-QTOF and correlate with molecular dynamics simulations to identify labile sites (e.g., sulfate ester bonds). Include controls with desiccants and buffer systems .

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Conduct dose-response assays with isogenic cell lines (wild-type vs. enzyme-knockout) to isolate target-specific effects. Pair this with molecular docking studies (AutoDock Vina) to assess binding affinity to off-target proteins. Validate using SPR or ITC for thermodynamic profiling .

Q. What computational approaches are suitable for modeling the compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer : Combine coarse-grained MD simulations (MARTINI force field) for membrane permeability studies with all-atom MD (AMBER) for protein-ligand interactions. Validate with surface plasmon resonance (SPR) to measure binding kinetics. Use free-energy perturbation (FEP) to predict binding affinity changes due to stereochemistry .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in chromatographic purity assessments (HPLC vs. LC-MS)?

  • Methodological Answer : Reconcile data by analyzing ion suppression/enhancement effects in LC-MS using post-column infusion. For HPLC, optimize mobile phase (e.g., ammonium formate buffer at pH 4.5) to resolve co-eluting impurities. Cross-validate with charged aerosol detection (CAD) for non-UV-active species .

Q. What strategies mitigate batch-to-batch variability in synthetic yield due to the compound’s complex stereochemistry?

  • Methodological Answer : Implement process analytical technology (PAT) like in-situ FTIR to monitor intermediate formation. Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading). Apply multivariate analysis (PLS regression) to correlate raw material quality with yield .

Experimental Design for Mechanistic Studies

Q. How to design isotope-labeling experiments to trace metabolic pathways of this compound?

  • Methodological Answer : Synthesize 13C^{13}\text{C}-labeled analogs at the cyclohexyl C2 position for tracking via LC-MS/MS. Use 15N^{15}\text{N}-guanidine to study metabolic deamination. Pair with stable isotope-resolved metabolomics (SIRM) in cell cultures to map catabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.